molecular formula C5H11ClN4 B2773611 [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2375268-76-9

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2773611
CAS No.: 2375268-76-9
M. Wt: 162.62
InChI Key: WVPAKGHOJLEVCK-UHFFFAOYSA-N
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Description

[1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C5H11ClN4 It is a derivative of cyclopropylmethanamine, where an azidomethyl group is attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride typically involves the following steps:

    Formation of Cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under appropriate conditions.

    Introduction of Azidomethyl Group: The azidomethyl group can be introduced by reacting cyclopropylmethanamine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or amides.

    Substitution: Formation of substituted cyclopropylmethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its azido group can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and materials science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanamine: Lacks the azido group, making it less reactive in certain chemical reactions.

    Azidomethylcyclopropane: Similar structure but lacks the amine group, limiting its applications in bioorthogonal chemistry.

    Methanamine derivatives: Various derivatives with different substituents on the amine group, each with unique properties and applications.

Uniqueness

The uniqueness of [1-(Azidomethyl)cyclopropyl]methanamine;hydrochloride lies in its combination of the cyclopropyl ring, azido group, and amine functionality. This combination provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

IUPAC Name

[1-(azidomethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-3-5(1-2-5)4-8-9-7;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAKGHOJLEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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